![molecular formula C11H13N3O2S2 B2384039 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide CAS No. 610275-82-6](/img/structure/B2384039.png)
4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
“4-(2-amino-1,3-thiazol-4-yl)phenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Molecular Structure Analysis
The molecular structure of “4-(2-amino-1,3-thiazol-4-yl)phenol” consists of a thiazole ring attached to a phenol group . The empirical formula is C9H8N2OS, and the molecular weight is 192.24 .Physical And Chemical Properties Analysis
This compound is a solid . The InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .Scientific Research Applications
Antibacterial Activity
4-(2-Aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide: exhibits significant antibacterial potential. In a study, it was evaluated against multidrug-resistant clinical isolates. Notably, compounds 2a and 2b demonstrated antibacterial activity against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, respectively, at specific concentrations . This suggests its potential as an antibacterial agent.
Antifungal Properties
The compound also displays antifungal activity. Compound 2b, for instance, showed maximum antifungal potential against Candida glabrata, outperforming the reference drug nystatin. Additionally, Candida albicans exhibited sensitivity to compound 2a . These findings highlight its potential as an antifungal agent.
Target Enzyme Inhibition
Docking studies revealed that compound 2b has the highest binding affinity (−7.6 kcal/mol) with the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests that it could act as an antagonist against this enzyme, potentially influencing cell wall biosynthesis or other critical processes.
Medicinal Chemistry
Schiff bases, including 2-aminothiazoles, play a crucial role in medicinal chemistry. They have been explored as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The compound’s diverse therapeutic potential makes it an interesting candidate for further investigation.
Bi-Heterocyclic Derivatives
Researchers have synthesized bi-heterocyclic compounds by modifying 2-aminothiazoles. These derivatives could have valuable applications, including potential anti-diabetic effects . Further studies are needed to explore this avenue.
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-aminothiazoles, including this compound, is essential. By systematically modifying functional groups, researchers can optimize its properties for specific applications.
Safety And Hazards
properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPJUZFZBAAPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide | |
CAS RN |
610275-82-6 |
Source
|
Record name | 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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